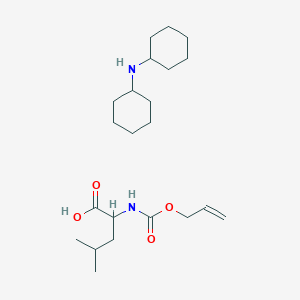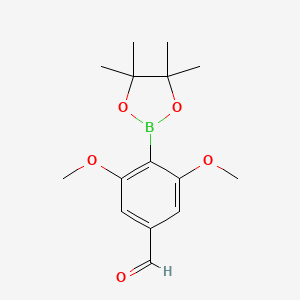![molecular formula C13H14ClF3N4S B12508901 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a thiazole ring, and a dimethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. The pyridine intermediate can be synthesized through a series of halogenation and trifluoromethylation reactions, while the thiazole intermediate is prepared via cyclization reactions involving sulfur-containing reagents. The final coupling of these intermediates is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine involves the inhibition of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. By binding to the active site of the enzyme, the compound prevents the post-translational modification of carrier proteins, thereby disrupting bacterial metabolism and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another potent inhibitor of bacterial phosphopantetheinyl transferase.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog used as a building block in various chemical syntheses.
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine: A compound with similar structural features used in agrochemical applications.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups, a thiazole ring, and a dimethylaminoethyl side chain. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C13H14ClF3N4S |
|---|---|
Poids moléculaire |
350.79 g/mol |
Nom IUPAC |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H14ClF3N4S/c1-21(2)4-3-18-12-20-10(7-22-12)11-9(14)5-8(6-19-11)13(15,16)17/h5-7H,3-4H2,1-2H3,(H,18,20) |
Clé InChI |
OZAGTBVTVCRTRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


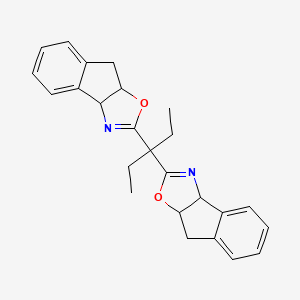
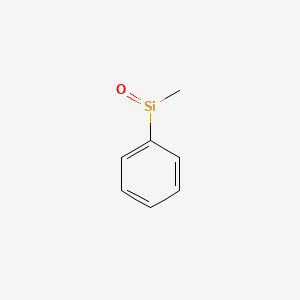
![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
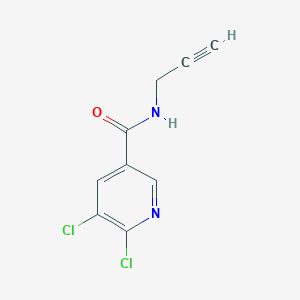

![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)
![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
![3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)

methanone](/img/structure/B12508879.png)
![sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12508886.png)
